

Solubility of Bis-Tris: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bistris*

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Introduction

Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane, commonly known as Bis-Tris, is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research.^[1] Its pKa of approximately 6.5 at 25°C makes it an excellent buffering agent for maintaining a stable pH in the range of 5.8 to 7.2.^{[1][2][3]} This range is particularly relevant for many physiological and enzymatic studies. This technical guide provides a comprehensive overview of the solubility of Bis-Tris in water and common organic solvents, along with detailed experimental protocols for its use and solubility determination. This information is crucial for researchers, scientists, and drug development professionals to ensure the successful design and execution of their experiments.

Physicochemical Properties of Bis-Tris

A clear understanding of the fundamental properties of Bis-Tris is essential for its effective application.

| Property | Value |
|-------------------|--|
| Chemical Name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol |
| CAS Number | 6976-37-0 |
| Molecular Formula | C ₈ H ₁₉ NO ₅ |
| Molecular Weight | 209.24 g/mol [1][4] |
| pKa (at 25°C) | ~6.5[3][5] |
| Useful pH Range | 5.8 - 7.2[1][2][3][5] |
| Appearance | White crystalline powder |

Solubility of Bis-Tris

The solubility of a buffer is a critical parameter for preparing stock solutions and ensuring its compatibility with various experimental systems.

Aqueous Solubility

Bis-Tris is known for its high solubility in water.[4] This property is a key advantage for a biological buffer, allowing for the preparation of concentrated stock solutions.

| Solvent | Temperature | Solubility |
|---------|---------------|--|
| Water | Not Specified | 20 g / 100 mL[6] |
| Water | 20°C | 1 M (clear, colorless solution) [7] |

It is important to note that while a 1 M solution (20.92 g / 100 mL) can be prepared, the saturation limit is reported to be 20 g / 100 mL. Researchers should consider this when preparing highly concentrated stock solutions to avoid precipitation. The solubility of Bis-Tris in water is temperature-dependent, generally increasing with temperature, a common characteristic for most solid solutes in liquid solvents.[8] However, specific quantitative data on the temperature-solubility profile of Bis-Tris is not readily available in the literature.

Organic Solvent Solubility

Quantitative data on the solubility of Bis-Tris in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) is not widely reported in scientific literature. This general lack of data suggests that Bis-Tris has limited solubility in most non-aqueous and organic solvents. For comparison, a related buffer, Tris, exhibits the following solubilities:

| Solvent | Solubility of Tris |
|-----------------|--------------------|
| Ethylene glycol | 79.1 mg/mL |
| Methanol | 26 mg/mL |
| 95% ethanol | 22 mg/mL |
| Acetone | 20 mg/mL |

This table is provided for comparative purposes only and represents the solubility of Tris, not Bis-Tris.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Researchers requiring the use of Bis-Tris in mixed aqueous-organic solvent systems should empirically determine its solubility at the desired solvent composition to avoid precipitation, which can adversely affect experimental outcomes.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

Protocol for Determining the Solubility of Bis-Tris

This protocol outlines a general method for determining the saturation solubility of Bis-Tris in a given solvent.

Materials:

- Bis-Tris powder
- Solvent of interest (e.g., water, ethanol, DMSO)
- Analytical balance

- Volumetric flasks and pipettes
- Magnetic stirrer and stir bars
- Temperature-controlled water bath or incubator
- Filtration apparatus (e.g., syringe filters with a pore size of 0.22 μm)
- A suitable analytical method for quantifying Bis-Tris concentration (e.g., HPLC, titration)

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of Bis-Tris powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
 - Place the container in a temperature-controlled environment (e.g., 25°C) and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, cease stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
 - Filter the collected supernatant through a 0.22 μm syringe filter to remove any remaining microcrystals.
- Quantification:
 - Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the chosen analytical method.
 - Quantify the concentration of Bis-Tris in the diluted sample.

- Calculation of Solubility:
 - Calculate the original concentration of Bis-Tris in the saturated solution, accounting for the dilution factor. The result represents the solubility of Bis-Tris in the specific solvent at the tested temperature.
 - It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Protocol for Preparation of a 1 M Bis-Tris Buffer Stock Solution (pH 6.8)

This protocol describes the preparation of a commonly used stock solution of Bis-Tris buffer.

Materials:

- Bis-Tris powder (MW: 209.24 g/mol)
- Deionized or distilled water
- Concentrated Hydrochloric Acid (HCl)
- Calibrated pH meter
- Magnetic stirrer and stir bar
- 1 L beaker and 1 L graduated cylinder
- Weighing scale and spatula

Procedure:

- Weighing: Accurately weigh 209.24 g of Bis-Tris powder.
- Initial Dissolution: Add the weighed Bis-Tris powder to approximately 800 mL of deionized water in a 1 L beaker with a magnetic stir bar. Stir until the powder is completely dissolved.
- pH Adjustment:

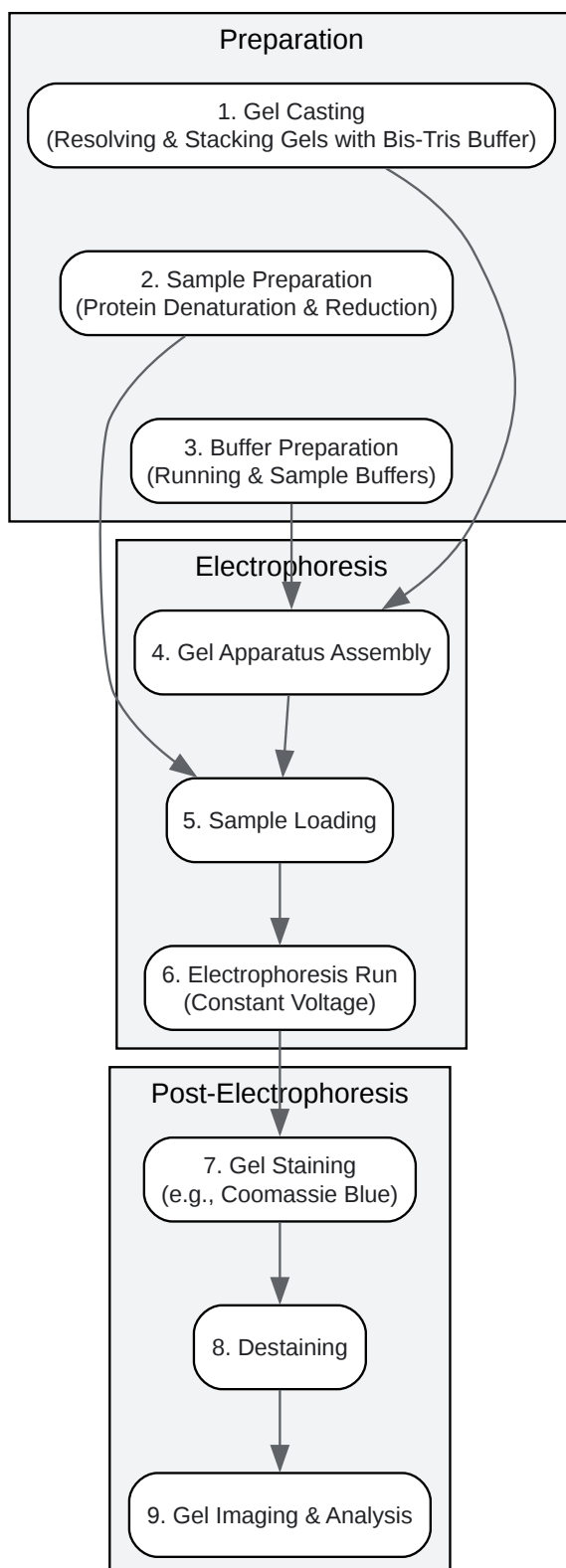
- Immerse the calibrated pH electrode into the solution.
- Slowly add concentrated HCl dropwise while continuously monitoring the pH.
- Continue adding HCl until the pH of the solution stabilizes at 6.8.
- Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.
- Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 μm filter or by autoclaving. Store the buffer at 4°C.

Application: Bis-Tris in SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Bis-Tris based buffer systems are frequently used in SDS-PAGE for the separation of proteins, offering advantages such as a neutral operating pH which minimizes protein modifications during electrophoresis.^[5]

Experimental Workflow for SDS-PAGE using a Bis-Tris Buffer System

The following diagram illustrates a typical workflow for performing SDS-PAGE using a Bis-Tris buffer system.



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Caption: Workflow for SDS-PAGE using a Bis-Tris buffer system.

Conclusion

Bis-Tris is a versatile and highly valuable buffer for a wide range of applications in life sciences and drug development. Its high solubility in water facilitates the preparation of concentrated stock solutions, while its buffering range is ideal for many biological experiments. Although quantitative data on its solubility in organic solvents is scarce, the provided protocols for solubility determination can aid researchers in assessing its suitability for specific applications involving mixed solvent systems. A thorough understanding of the properties and handling of Bis-Tris, as outlined in this guide, is paramount for achieving reliable and reproducible experimental results.

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